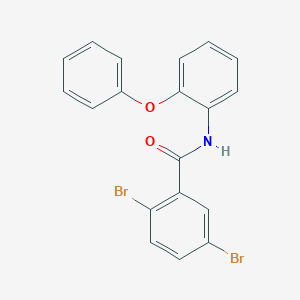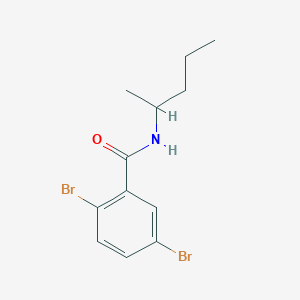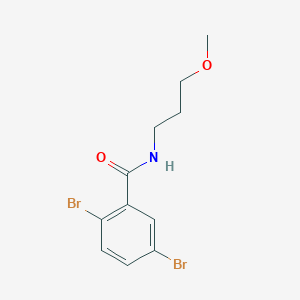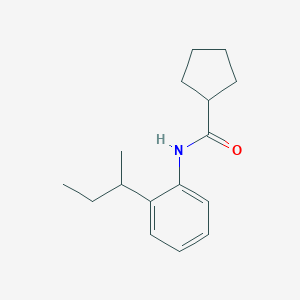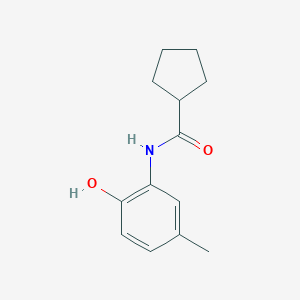![molecular formula C21H16O3S B290679 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of studies to better understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation and prevent damage to tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate are still being studied, but it is believed to have a variety of beneficial effects on the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and prevent damage to tissues. It has also been shown to have potential anti-cancer properties, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate in lab experiments is its antioxidant and anti-inflammatory properties. This compound can help reduce oxidative stress and inflammation, which can be beneficial in a variety of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate. One area of research is in the study of its potential anti-cancer properties. This compound has been shown to have potential anti-cancer effects, and more research is needed to better understand its mechanism of action and potential applications. Another area of research is in the development of new synthesis methods for this compound, which could make it more readily available for use in scientific research. Additionally, more research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases and conditions.
In conclusion, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex chemical compound that has been extensively studied for its potential use in scientific research. This compound has antioxidant and anti-inflammatory properties, and has potential applications in the study of oxidative stress, inflammation, and cancer. While its complex synthesis method can be a limitation, there are several future directions for research on this compound that could lead to new discoveries and potential applications.
Métodos De Síntesis
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex process that involves several steps. The first step involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base to form 4-(4-bromoacetophenylthio)phenol. This compound is then reacted with phenylacetic acid in the presence of a catalyst to form 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and its effects on the body. This compound has been shown to have antioxidant properties, which can help reduce oxidative stress and prevent damage to cells and tissues.
Propiedades
Fórmula molecular |
C21H16O3S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H16O3S/c22-17-7-11-19(12-8-17)25-20-13-9-18(10-14-20)24-21(23)15-6-16-4-2-1-3-5-16/h1-15,22H/b15-6+ |
Clave InChI |
GFGIKAASWLUSSZ-GIDUJCDVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



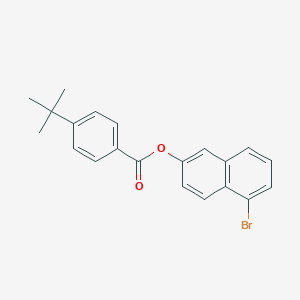
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
